(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[2,1-b]thiazole ring, a phenyl group, and a pyridinyl acrylamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated imidazo[2,1-b]thiazole intermediate.
Formation of the acrylamide moiety: The final step involves the reaction of the imidazo[2,1-b]thiazole-phenyl intermediate with pyridin-3-ylacrylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(benzothiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- (E)-N-(2-(benzimidazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- (E)-N-(2-(thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide
Uniqueness
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide is unique due to the presence of the imidazo[2,1-b]thiazole ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studies involving enzyme inhibition and receptor binding, as it can interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(8-7-14-4-3-9-20-12-14)21-16-6-2-1-5-15(16)17-13-23-10-11-25-19(23)22-17/h1-13H,(H,21,24)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFFZSEUPZLDR-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C=CC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)/C=C/C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.